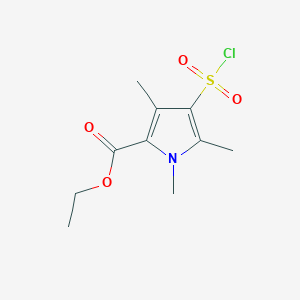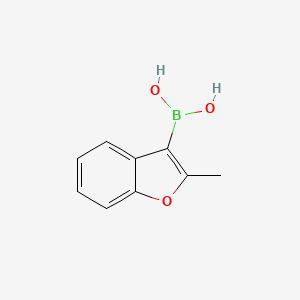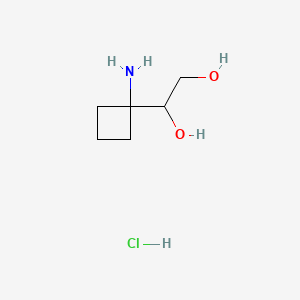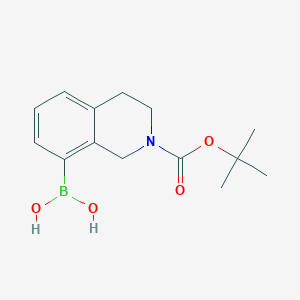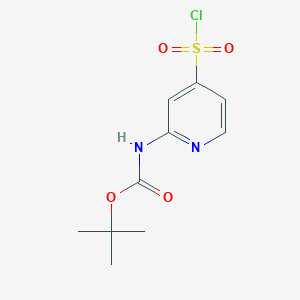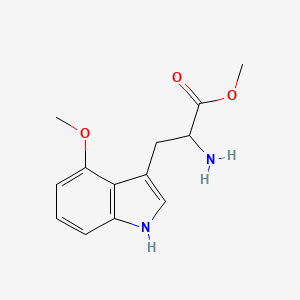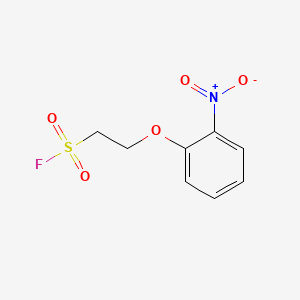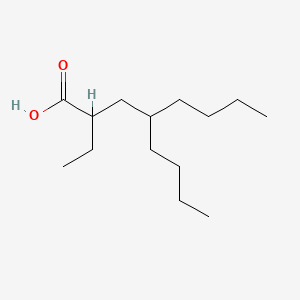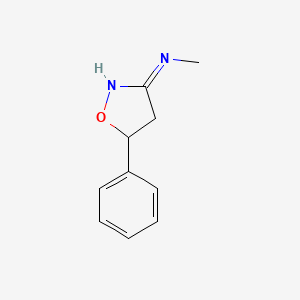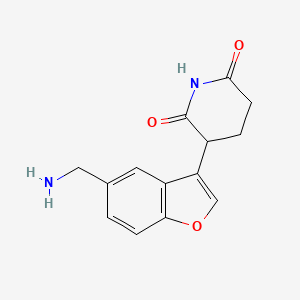
3-(5-(Aminomethyl)benzofuran-3-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is a complex organic compound that features a benzofuran ring fused with a piperidine-2,6-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide, followed by intramolecular nucleophilic substitution . This method is efficient and can be performed under solvent-free conditions, providing high yields and excellent functional group tolerance.
Industrial Production Methods
Industrial production of piperidine-2,6-dione derivatives, including 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione, often involves large-scale synthesis using similar methods. The process can be scaled up to the kilo-scale level, ensuring the production of significant quantities for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzofuran moiety is known for its ability to interact with various biological targets, contributing to the compound’s pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-2,6-dione: A core structure found in many drugs, including lenalidomide and cycloheximide.
Benzofuran derivatives: Compounds like psoralen and angelicin, known for their antimicrobial and anticancer properties.
Uniqueness
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione is unique due to its combined benzofuran and piperidine-2,6-dione structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
3-[5-(aminomethyl)-1-benzofuran-3-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c15-6-8-1-3-12-10(5-8)11(7-19-12)9-2-4-13(17)16-14(9)18/h1,3,5,7,9H,2,4,6,15H2,(H,16,17,18) |
InChI-Schlüssel |
DJVSFBKYJVHACW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
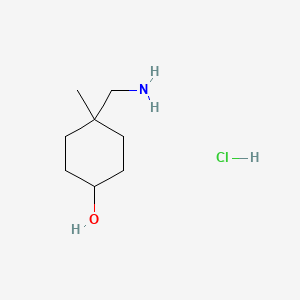
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
